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molecular formula C12H11NO B8771645 4-Methyl-3-phenoxypyridine CAS No. 54629-96-8

4-Methyl-3-phenoxypyridine

Cat. No. B8771645
M. Wt: 185.22 g/mol
InChI Key: FERWLTQKKCMCTA-UHFFFAOYSA-N
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Patent
US05112386

Procedure details

To a solution of 3-phenoxypyridine (10.26 g, 0.06 mol) in dry THF (500 ml) under nitrogen was added copper(I) iodide and methyl sulphide (30 ml). The mixture was stirred at room temperature for 15 minutes and then cooled to -25° C. Phenyl chloroformate (8.0 ml, 0.066 mol) was then added dropwise to produce a dark-brown solution. After 10 minutes methylmagnesium bromide (20 mls of 3M solution, 0.066 mol) was added dropwise at -25° C. After stirring at -25° C. for 15 minutes the solution was warmed to room temperature over 1 hour, during which time the solution had become a clear light yellow colour. The reaction was quenched with 20% aqueous ammonium chloride solution (150 ml) and then partitioned with ether (250 ml). The organic layer was washed with 20 ml portions of 20% aqueous ammonium chloride--ammonium hydroxide (1:1) solution, 10% hydrochloric acid, water and brine. After drying the ether was evaporated to give a yellow oil which was redissolved in dry toluene (250 ml). A suspension of o-chloranil (15 g) in toluene (100 ml) was added portionwise at room temperature. The resulting dark solution was stirred overnight and then 10% aqueous sodium hydroxide solution (200 ml) was added and stirring continued for 10 minutes at room temperature. The reaction mixture was partitioned with ether (200 ml) and the organic layer washed with 200 ml portions of 10% aqueous sodium hydroxide solution and water and then 10% hydrochloric acid (4×250 ml). The acidic extracts were basified with 25% aqueous sodium hydroxide solution and then extracted with methylene chloride (X4). The combined methylene chloride extracts were dried and evaporated to give a yellow oil. Bulb-to-bulb distillation (100° C. at 0.05 mBar) afforded 3-phenoxy-4-methylpyridine (6.5 g) as a clear liquid, 1H NMR delta (CDCl13) 2.25 (3H,s); 6.9-7.4 (6H,m); 8.2 (1H,s); 8.3 (1H,d).
Quantity
10.26 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
copper(I) iodide
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
15 g
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
200 mL
Type
reactant
Reaction Step Five
Quantity
250 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[O:1]([C:8]1[CH:9]=[N:10][CH:11]=[CH:12][CH:13]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH3:14]SC.ClC(OC1C=CC=CC=1)=O.C[Mg]Br.C1(Cl)C(Cl)=C(Cl)C(=O)C(=O)C=1Cl.[OH-].[Na+]>C1COCC1.C1(C)C=CC=CC=1.[Cu]I>[O:1]([C:8]1[CH:9]=[N:10][CH:11]=[CH:12][C:13]=1[CH3:14])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:5.6|

Inputs

Step One
Name
Quantity
10.26 g
Type
reactant
Smiles
O(C1=CC=CC=C1)C=1C=NC=CC1
Name
Quantity
30 mL
Type
reactant
Smiles
CSC
Name
Quantity
500 mL
Type
solvent
Smiles
C1CCOC1
Name
copper(I) iodide
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cu]I
Step Two
Name
Quantity
8 mL
Type
reactant
Smiles
ClC(=O)OC1=CC=CC=C1
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
C[Mg]Br
Step Four
Name
Quantity
15 g
Type
reactant
Smiles
C1(=C(C(=O)C(=O)C(=C1Cl)Cl)Cl)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Five
Name
Quantity
200 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Six
Name
Quantity
250 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to -25° C
CUSTOM
Type
CUSTOM
Details
to produce a dark-brown solution
STIRRING
Type
STIRRING
Details
After stirring at -25° C. for 15 minutes the solution
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
was warmed to room temperature over 1 hour, during which time the solution
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with 20% aqueous ammonium chloride solution (150 ml)
CUSTOM
Type
CUSTOM
Details
partitioned with ether (250 ml)
WASH
Type
WASH
Details
The organic layer was washed with 20 ml portions of 20% aqueous ammonium chloride--ammonium hydroxide (1:1) solution, 10% hydrochloric acid, water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying the ether
CUSTOM
Type
CUSTOM
Details
was evaporated
CUSTOM
Type
CUSTOM
Details
to give a yellow oil which
ADDITION
Type
ADDITION
Details
was added portionwise at room temperature
STIRRING
Type
STIRRING
Details
The resulting dark solution was stirred overnight
Duration
8 (± 8) h
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
continued for 10 minutes at room temperature
Duration
10 min
CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned with ether (200 ml)
WASH
Type
WASH
Details
the organic layer washed with 200 ml portions of 10% aqueous sodium hydroxide solution and water
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride (X4)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined methylene chloride extracts were dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a yellow oil
DISTILLATION
Type
DISTILLATION
Details
Bulb-to-bulb distillation (100° C. at 0.05 mBar)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
O(C1=CC=CC=C1)C=1C=NC=CC1C
Measurements
Type Value Analysis
AMOUNT: MASS 6.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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